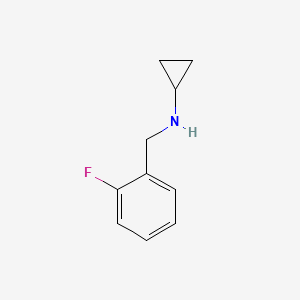

环丙基-(2-氟苄基)-胺

描述

Synthesis Analysis

“Cyclopropyl-2-fluoro benzyl ketone” is a key intermediate in the synthesis of various pharmaceuticals . It contains a cyclopropyl group and a fluorine atom, which make it highly reactive and versatile in various chemical reactions .Molecular Structure Analysis

The molecular structure of “Cyclopropyl-(2-fluoro-benzyl)-amine” is not explicitly mentioned in the search results .Chemical Reactions Analysis

“Cyclopropyl-2-fluoro benzyl ketone” is highly versatile and reactive in various chemical reactions due to its unique chemical structure .Physical And Chemical Properties Analysis

The physical and chemical properties of “Cyclopropyl-(2-fluoro-benzyl)-amine” are not explicitly mentioned in the search results .科学研究应用

Smooth Muscle Relaxation

Cyclopropyl-(2-fluoro-benzyl)-amine has been shown to induce relaxation in smooth muscle tissue . This effect was observed in the corpus cavernosum, a sponge-like region of erectile tissue which contains most of the blood in the penis during penile erection . The compound was found to increase the levels of cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in the relaxation of smooth muscle tissue .

Soluble Guanylyl Cyclase (sGC) Activity

The compound has been found to stimulate the activity of soluble guanylyl cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP . This increase in sGC activity leads to an increase in cGMP levels, which in turn can lead to smooth muscle relaxation .

NADPH Oxidase Activity/Expression

Cyclopropyl-(2-fluoro-benzyl)-amine has been shown to affect the activity and expression of NADPH oxidase, an enzyme that plays a key role in the production of reactive oxygen species . The compound was found to reduce superoxide formation and inhibit the expression of NADPH oxidase subunits induced by certain compounds .

Treatment for Erectile Dysfunction

Given its effects on smooth muscle relaxation and sGC activity, Cyclopropyl-(2-fluoro-benzyl)-amine has potential applications in the treatment of erectile dysfunction . By enhancing the effects of nitric oxide and reducing oxidative stress in the penis, the compound could potentially improve erectile function .

Pulmonary Artery Dilation

In addition to its effects on the corpus cavernosum, Cyclopropyl-(2-fluoro-benzyl)-amine has also been found to induce dilation in the ovine pulmonary artery . This effect was found to be independent of nitric oxide and was associated with an increase in the activity of the sodium pump .

Stimulation of Sodium Pump

Cyclopropyl-(2-fluoro-benzyl)-amine has been shown to stimulate the sodium pump, an essential mechanism for maintaining the balance of sodium and potassium ions in cells . This effect was observed in the ovine pulmonary artery and was found to be independent of cGMP .

作用机制

Target of Action

The primary target of Cyclopropyl-(2-fluoro-benzyl)-amine is the soluble guanylyl cyclase (sGC) . sGC is a key enzyme in the nitric oxide (NO) signaling pathway, which plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and cellular growth .

Mode of Action

Cyclopropyl-(2-fluoro-benzyl)-amine interacts with its target, sGC, in a nitric oxide (NO)-independent manner . This compound acts as an sGC activator, leading to an increase in the production of cyclic guanosine monophosphate (cGMP), a critical secondary messenger in cells .

Biochemical Pathways

The activation of sGC by Cyclopropyl-(2-fluoro-benzyl)-amine affects the NO-cGMP signaling pathway . The increased production of cGMP leads to the activation of protein kinase G (PKG), which then phosphorylates various target proteins, leading to physiological effects such as smooth muscle relaxation .

Result of Action

The activation of sGC by Cyclopropyl-(2-fluoro-benzyl)-amine leads to vasodilation, or the relaxation of smooth muscle cells within the blood vessels . This results in an increase in blood flow and a decrease in blood pressure . Additionally, this compound has been shown to reduce superoxide formation and inhibit the expression of NADPH oxidase subunits, potentially providing a protective effect against oxidative stress .

安全和危害

属性

IUPAC Name |

N-[(2-fluorophenyl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-10-4-2-1-3-8(10)7-12-9-5-6-9/h1-4,9,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYPFBRRGVZJNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360122 | |

| Record name | Cyclopropyl-(2-fluoro-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl-(2-fluoro-benzyl)-amine | |

CAS RN |

625435-02-1 | |

| Record name | Cyclopropyl-(2-fluoro-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1299214.png)

![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-YL)piperazin-1-YL]ethanol](/img/structure/B1299234.png)